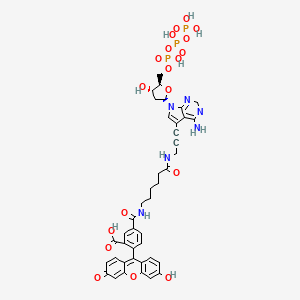
Fluorescein-12-dATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein-12-deoxyadenosine-5’-triphosphate is a fluorescently labeled form of the nucleotide deoxyadenosine-5’-triphosphate. It is widely used as a detection probe in various scientific applications due to its fluorescent properties. This compound is particularly useful in labeling DNA and RNA molecules, making it an essential tool in molecular biology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein-12-deoxyadenosine-5’-triphosphate is synthesized through a series of chemical reactions that involve the incorporation of a fluorescein moiety into the deoxyadenosine-5’-triphosphate molecule. The synthesis typically involves the following steps:
Activation of Fluorescein: Fluorescein is activated by converting it into a reactive intermediate, such as fluorescein isothiocyanate.
Coupling Reaction: The activated fluorescein is then coupled with deoxyadenosine-5’-triphosphate under specific reaction conditions, often involving a catalyst and a suitable solvent.
Purification: The resulting product is purified using chromatographic techniques to obtain pure Fluorescein-12-deoxyadenosine-5’-triphosphate.
Industrial Production Methods
Industrial production of Fluorescein-12-deoxyadenosine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluorescein-12-deoxyadenosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorescein moiety can participate in substitution reactions, where specific functional groups are replaced by others.
Cycloaddition Reactions: The compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups.
Common Reagents and Conditions
Copper Catalysts: Used in cycloaddition reactions.
Solvents: Common solvents include dimethyl sulfoxide and acetonitrile.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various labeled DNA and RNA molecules, which are used in fluorescence-based detection and imaging techniques .
Scientific Research Applications
Fluorescein-12-deoxyadenosine-5’-triphosphate has a wide range of applications in scientific research:
Molecular Biology: Used in DNA sequencing, labeling, and detection.
Biochemistry: Employed in studying enzyme activities and protein-DNA interactions.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of biosensors and other analytical tools .
Mechanism of Action
Fluorescein-12-deoxyadenosine-5’-triphosphate exerts its effects through its fluorescent properties. When incorporated into DNA or RNA molecules, it allows for the visualization and detection of these molecules under specific wavelengths of light. The fluorescein moiety absorbs light at a specific wavelength and emits light at a different wavelength, enabling fluorescence-based detection .
Comparison with Similar Compounds
Similar Compounds
Fluorescein-12-deoxyuridine-5’-triphosphate: Another fluorescently labeled nucleotide used for similar applications.
Fluorescein-12-deoxyguanosine-5’-triphosphate: Used in labeling and detection of nucleic acids.
Uniqueness
Fluorescein-12-deoxyadenosine-5’-triphosphate is unique due to its specific incorporation into DNA and RNA molecules, allowing for precise labeling and detection. Its fluorescent properties make it highly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C41H41N6O19P3 |
|---|---|
Molecular Weight |
1014.7 g/mol |
IUPAC Name |
5-[[6-[3-[4-amino-7-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C41H41N6O19P3/c42-38-36-23(19-47(39(36)46-21-45-38)35-18-30(50)33(64-35)20-62-68(58,59)66-69(60,61)65-67(55,56)57)5-4-14-43-34(51)6-2-1-3-13-44-40(52)22-7-10-26(29(15-22)41(53)54)37-27-11-8-24(48)16-31(27)63-32-17-25(49)9-12-28(32)37/h7-12,15-17,19,21,30,33,35,48,50H,1-3,6,13-14,18,20H2,(H,43,51)(H,44,52)(H,53,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t30-,33+,35+/m0/s1 |
InChI Key |
UOMBOMCOUNGMOA-KZDQMGDASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827382.png)

![pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B10827394.png)
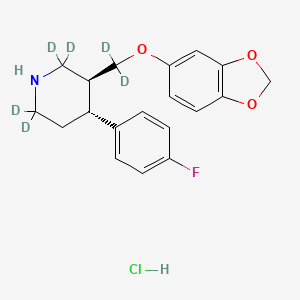
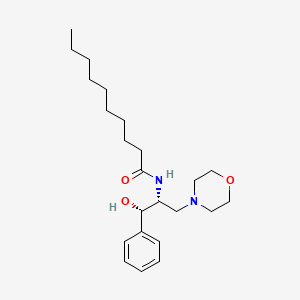
![(6S)-6-hydroxy-6-[(7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10827418.png)

![methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827427.png)
![2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10827436.png)
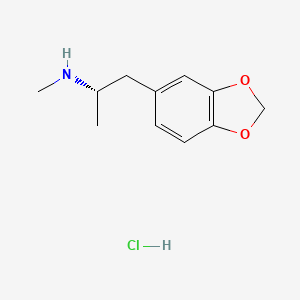
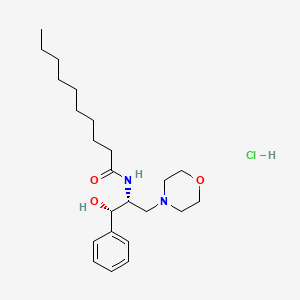
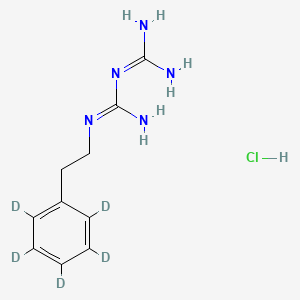
![(1S,2S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10827464.png)
![(6R)-6-hydroxy-6-[(7R,10R,13S,14S)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10827469.png)
